

# The Dual Role of Trefoil Factors in Cancer Progression: A Technical Guide

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## Abstract

**Trefoil factors** (TFFs) are a family of small, secreted proteins (TFF1, TFF2, and TFF3) that play a crucial role in mucosal protection and repair. However, emerging evidence has implicated their aberrant expression in the initiation and progression of various cancers. This technical guide provides a comprehensive overview of the multifaceted role of TFFs in oncology, detailing their involvement in key cellular processes, associated signaling pathways, and their potential as biomarkers and therapeutic targets. Quantitative data on TFF expression across different tumor types are summarized, and detailed methodologies for key experimental assays are provided to facilitate further research in this critical area.

## Introduction to Trefoil Factors

The **trefoil factor** family consists of three members, TFF1 (formerly pS2), TFF2 (formerly Spasmolytic Polypeptide), and TFF3 (formerly Intestinal **Trefoil Factor**), characterized by their unique three-leafed "trefoil" domain.<sup>[1]</sup> These proteins are highly stable and resistant to degradation, enabling their function in the harsh microenvironments of the gastrointestinal tract and other mucosal surfaces.<sup>[2]</sup> While their physiological role is primarily associated with epithelial restitution and maintaining mucosal integrity, a growing body of research has highlighted their paradoxical involvement in cancer, where they can act as both tumor suppressors and promoters depending on the cellular context and cancer type.<sup>[1][3]</sup>

## Quantitative Expression of Trefoil Factors in Cancer

The expression of TFFs is frequently dysregulated in a wide range of human cancers. The following tables summarize the quantitative data on TFF1 and TFF3 expression in various tumor types and their correlation with clinicopathological features.

### Table 1: TFF1 Expression in Human Cancers

Cancer Type	TFF1 Positivity Rate	Correlation with Clinicopathological Parameters	Prognostic Significance	References
Breast Cancer	Up to 72.9% in some subtypes. [4][5] Significantly higher in benign tumors and Luminal A/B subtypes.[6]	Higher expression associated with lower histological grade, positive estrogen receptor (ER) and progesterone receptor (PR) status.[4]	Generally associated with a favorable prognosis.	[4][5][6]
Gastric Cancer	Downregulated in 58.3% of primary tumors. [7]	Reduced expression is associated with the proliferation and malignant transformation of gastric mucosa. [8]	Loss of TFF1 is considered a tumor-suppressive event.[8]	[7][8]
Colorectal Cancer	mRNA levels significantly higher in cancer tissues compared to adjacent normal tissues (P=0.034).[9][10]	No significant association with most clinicopathological factors.[9]	No significant association with overall survival. [9]	[9][10]
Ovarian Cancer	Highest positivity in mucinous	[5]		

	carcinomas (76.2%). <a href="#">[5]</a>			
Lung Cancer	Serum levels significantly higher in patients compared to healthy individuals (AUC = 0.709). <a href="#">[11]</a>	Higher serum levels in early T-stage. <a href="#">[11]</a>	Potential diagnostic biomarker. <a href="#">[11]</a>	<a href="#">[11]</a>
Prostate Cancer	Significantly higher plasma concentrations in advanced disease (P < 0.01). <a href="#">[12]</a>	Higher plasma levels associated with bone metastases and higher Gleason score. <a href="#">[12]</a>	Potential marker for advanced disease. <a href="#">[12]</a>	<a href="#">[12]</a>

**Table 2: TFF3 Expression in Human Cancers**

Cancer Type	TFF3 Positivity Rate	Correlation with Clinicopathological Parameters	Prognostic Significance	References
Colorectal Cancer	mRNA levels significantly higher in cancer tissues (P=0.007).[9][10] Serum levels significantly elevated (AUC = 0.889).[13]	Higher expression associated with lymph node metastasis, advanced TNM stage, and poorer differentiation.[3][9][13]	Higher expression is associated with a worse overall survival (P<0.001).[9]	[3][9][10][13]
Breast Cancer	Significantly higher expression in malignant tumors, particularly Luminal B subtype.[6] Serum levels significantly elevated in patients (AUC = 0.840).[14]	Elevated levels associated with disease progression, including larger tumor size and lymph node involvement.[14]	Considered a marker of poor prognosis.[14]	[6][14]

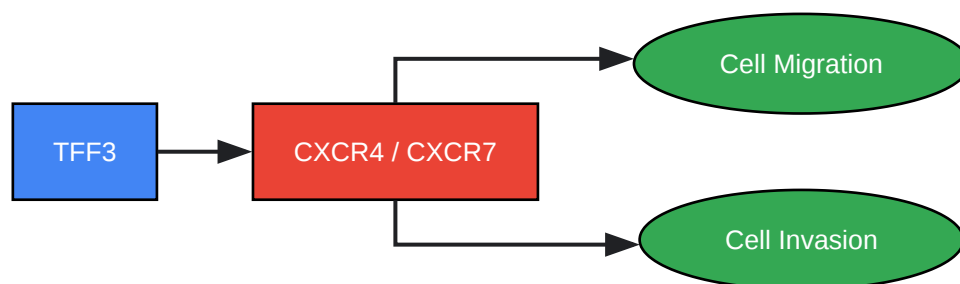
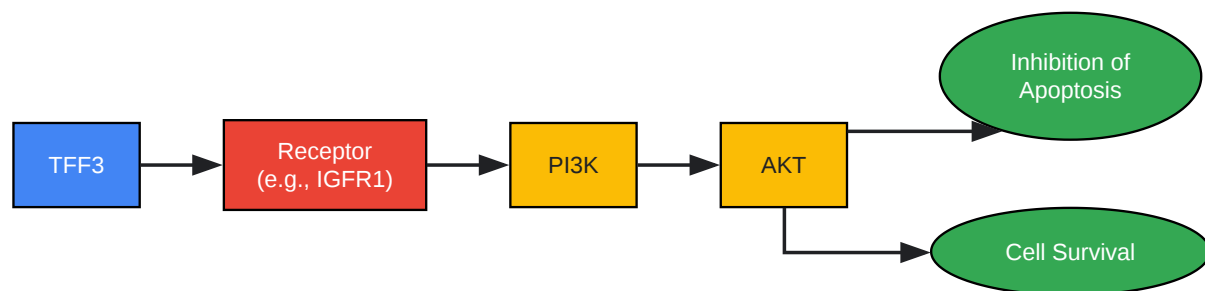
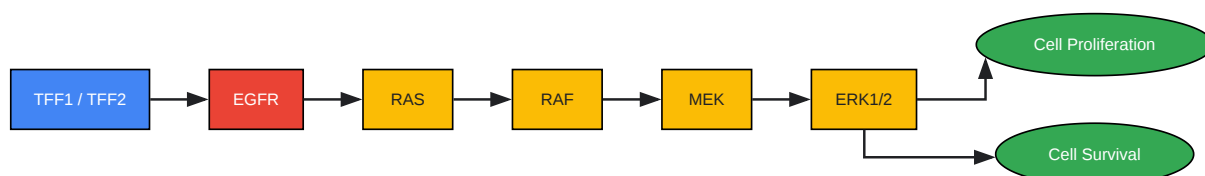
Gastric Cancer	Upregulated in 41.7% of primary tumors.[7] Serum levels are an independent prognostic factor for recurrence-free survival.[15]	Higher expression associated with depth of invasion and lymph node metastasis.[15]	High serum TFF3 is a useful prognostic marker.[15]	[7][15]
Prostate Cancer	Significantly higher plasma concentrations in advanced disease (P < 0.01).[12]	Higher plasma levels in patients with bone metastases and higher Gleason sums.[12]	Potential marker for advanced disease.[12]	[12]
Lung Cancer	Serum levels significantly higher in patients (AUC = 0.663). [11]	Potential diagnostic biomarker.[11]		[11]
Endometrial Cancer	Highly expressed at gene and protein levels in high-grade endometrioid carcinomas.[16]	Potential serum marker for high-grade tumors. [16]		[16]
Hepatocellular Carcinoma	Positive expression in 62.1% of tumor tissues.[17]			[17]

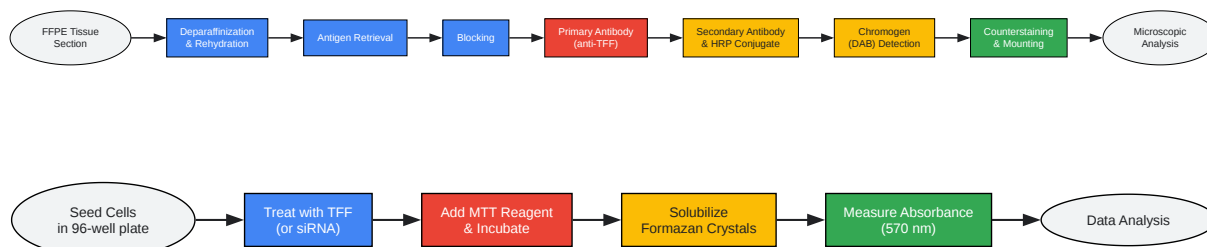
## Core Signaling Pathways in TFF-Mediated Cancer Progression

TFFs exert their effects on cancer cells by activating a complex network of intracellular signaling pathways. These pathways regulate key cellular processes including proliferation, survival, migration, and invasion.

## EGFR/MAPK Pathway

The Epidermal Growth Factor Receptor (EGFR) signaling cascade is a critical driver of cell proliferation and survival. TFFs, particularly TFF1 and TFF2, can transactivate the EGFR, leading to the activation of the downstream Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway.<sup>[3]</sup> This activation promotes cancer cell proliferation and is a key mechanism by which TFFs exert their mitogenic effects.<sup>[3]</sup>





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